molecular formula C12H7BrN2 B1412611 4-(5-Bromopyridin-3-yl)benzonitrile CAS No. 1563530-51-7

4-(5-Bromopyridin-3-yl)benzonitrile

Cat. No.: B1412611
CAS No.: 1563530-51-7
M. Wt: 259.1 g/mol
InChI Key: SBMMKXOPYFVARV-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)benzonitrile is an organic compound with the molecular formula C12H7BrN2. It consists of a bromopyridine moiety attached to a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)benzonitrile typically involves the coupling of 5-bromopyridine-3-boronic acid with 4-cyanobromobenzene using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction Reactions: Primary amines and other reduced forms.

Scientific Research Applications

4-(5-Bromopyridin-3-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in various binding interactions, while the benzonitrile group can influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(4-cyanophenyl)pyridine
  • 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
  • 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-amine

Uniqueness

4-(5-Bromopyridin-3-yl)benzonitrile is unique due to its specific combination of a bromopyridine moiety and a benzonitrile group. This structure imparts distinct chemical and physical properties, making it suitable for various applications in different fields. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility .

Properties

IUPAC Name

4-(5-bromopyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMMKXOPYFVARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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